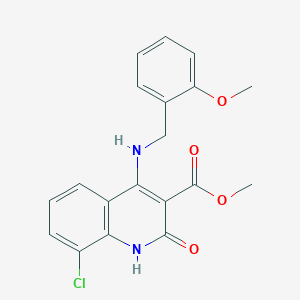
Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by:
- Molecular Formula : C₁₉H₁₇ClN₂O₄
- Molecular Weight : Approximately 386.8 g/mol
- Functional Groups : Chloro group, methoxybenzyl amino group, and carboxylate ester.
These structural features contribute to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature and solvent choice are critical for achieving desired transformations. The following is a simplified synthetic route:
- Formation of the Quinoline Core : Initial reactions to form the quinoline structure.
- Introduction of Functional Groups : Sequential addition of chloro and methoxybenzyl groups.
- Carboxylation : Final steps to introduce the carboxylate group.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound's interaction with specific biological targets suggests potential applications in treating infections caused by resistant strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |
| E. coli | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |
| Pseudomonas aeruginosa | Moderate activity observed | Further studies required |
The compound shows promise against various resistant strains, demonstrating higher efficacy than traditional antibiotics like ampicillin .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including MCF-7 (breast cancer). The results indicate that this compound exhibits cytotoxic effects at certain concentrations.
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF-7 | 10 | 50 |
| MCF-7 | 20 | 30 |
| MCF-7 | 50 | 10 |
The data suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways or cellular signaling processes. For instance, docking studies have indicated potential binding interactions with DNA gyrase and other enzymes critical for bacterial survival and proliferation .
Case Studies
A recent study explored the efficacy of methyl 8-chloro derivatives in treating multidrug-resistant bacterial infections. The findings highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to increased susceptibility to other antibiotics when used in combination therapies .
Another investigation assessed its anticancer properties through various assays, confirming its potential as a lead compound for developing new anticancer agents targeting breast cancer cells .
Eigenschaften
IUPAC Name |
methyl 8-chloro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-25-14-9-4-3-6-11(14)10-21-17-12-7-5-8-13(20)16(12)22-18(23)15(17)19(24)26-2/h3-9H,10H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRHRJYJFAREOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














